![molecular formula C21H27N3O B589954 3-((1-苄基-1H-吲唑-3-基)氧基)-N,N-二乙基丙-1-胺 CAS No. 47448-66-8](/img/structure/B589954.png)
3-((1-苄基-1H-吲唑-3-基)氧基)-N,N-二乙基丙-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine” is a chemical compound with a complex structure. It is related to Bendazac, also known as Bendazolic acid .
Molecular Structure Analysis
The molecular structure of this compound is complex. According to the data retrieved, the molecular formula of a related compound, “{3-[(1-Benzyl-1H-indazol-3-yl)oxy]propyl}dimethylamine oxide”, is C19H23N3O2 . The molecular weight is 325.405 Da . For “3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine”, the molecular formula is C21H27N3O , and the molecular weight is 337.5 g/mol .科学研究应用
Prodrug Development
This compound has been studied as a mutual prodrug, combining the therapeutic effects of cephazolin and benzydamin . Prodrugs are medications or compounds that, upon administration, are metabolized into a pharmacologically active drug. In this case, the compound acts as a carrier for both cephazolin, an antibiotic, and benzydamin, an anti-inflammatory drug, potentially enhancing their bioavailability and reducing side effects.
Anti-Inflammatory Applications
The compound is related to bendazac, which is known for its local anti-inflammatory properties . Bendazac has been used in medicine for its anti-inflammatory activity, and derivatives like 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine may offer similar benefits, possibly with improved pharmacokinetics or efficacy.
Enhanced Drug Absorption
Research indicates that certain salts of bendazac, which is structurally related to the compound , show improved absorption when administered orally . This suggests that derivatives of bendazac, including 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine, could be formulated to enhance systemic availability when taken by mouth.
Pharmacological Properties
Compounds with the general formula related to 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine have been claimed to possess valuable pharmacological properties . These properties may include, but are not limited to, anti-inflammatory, analgesic, or antimicrobial activities, which could be harnessed in various therapeutic contexts.
Molecular Salt Formation
The ability to form molecular salts with other pharmacologically active compounds, as seen in the mutual prodrug development, is a significant application . This property can be utilized to create new drug formulations with desired therapeutic profiles and targeted delivery mechanisms.
Therapeutic Treatments via Oral Administration
The discovery that certain derivatives of bendazac can be used orally for therapeutic treatments as agents with a normalizing effect on blood lipids extends the use of these compounds beyond topical applications . This opens up new avenues for treating conditions related to lipid metabolism disorders.
Crystal Engineering
The compound has been involved in crystal engineering studies to understand its interactions at the molecular level . These studies can inform the design of better drug delivery systems and more stable pharmaceutical formulations.
作用机制
While the specific mechanism of action for “3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine” is not available, Bendazac, a related compound, has been studied for its principal action in inhibiting the denaturation of proteins, an effect that has primarily proven useful in managing and delaying the progression of ocular cataracts .
属性
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-diethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-23(4-2)15-10-16-25-21-19-13-8-9-14-20(19)24(22-21)17-18-11-6-5-7-12-18/h5-9,11-14H,3-4,10,15-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNJSMFIGONURK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676587 |
Source
|
Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-diethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-diethylaminopropyloxy)-1H-indazole | |
CAS RN |
47448-66-8 |
Source
|
Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-diethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。